![molecular formula C11H13N5Na4O9P2 B1141304 tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate](/img/structure/B1141304.png)
tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MRS 2179 四钠盐是 P2Y1 受体的选择性竞争性拮抗剂。该化合物以其对 P2Y1 受体的高亲和力和特异性而闻名,使其成为研究嘌呤能信号通路的有价值工具。 MRS 2179 四钠盐的化学名称是 2'-脱氧-N6-甲基腺苷 3',5'-二磷酸四钠盐 .
作用机制
MRS 2179 四钠盐通过竞争性结合 P2Y1 受体来发挥其作用,从而抑制内源性激动剂(如二磷酸腺苷)的作用。这种抑制阻止了由 P2Y1 受体介导的下游信号通路的激活。 所涉及的分子靶点包括受体本身和各种细胞内信号分子 .
生化分析
Biochemical Properties
MRS 2179 tetrasodium salt interacts with several biomolecules, primarily enzymes and proteins. It is selective over P2X1, P2X3, P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors . It also inhibits the upregulation of NTPDase1 by ATP γ S .
Cellular Effects
MRS 2179 tetrasodium salt has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of MRS 2179 tetrasodium salt involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, MRS 2179 tetrasodium salt exhibits changes in its effects. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of MRS 2179 tetrasodium salt vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
MRS 2179 tetrasodium salt is involved in several metabolic pathways, interacting with various enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
MRS 2179 tetrasodium salt is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of MRS 2179 tetrasodium salt and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: MRS 2179 四钠盐的合成涉及多个步骤,从前体 2'-脱氧腺苷开始。关键步骤包括 N6 位的甲基化和 3' 和 5' 羟基的磷酸化。反应条件通常涉及使用保护基团以确保在所需位置进行选择性反应。 脱保护和纯化步骤后获得最终产物 .
工业生产方法: MRS 2179 四钠盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产量和纯度。 使用自动化合成和纯化系统有助于实现一致的质量和可扩展性 .
化学反应分析
反应类型: MRS 2179 四钠盐主要由于存在反应性磷酸基团而发生取代反应。 它也可以在酸性或碱性条件下参与水解反应 .
常见试剂和条件: 涉及 MRS 2179 四钠盐的反应中使用的常见试剂包括甲基化剂、磷酸化剂和保护基团试剂。 反应通常在受控温度和 pH 条件下进行,以确保选择性和产率 .
主要产物: MRS 2179 四钠盐反应形成的主要产物包括各种磷酸化和甲基化衍生物。 这些产物通常用作进一步合成步骤中的中间体或生物化学研究中的工具 .
科学研究应用
MRS 2179 四钠盐在科学研究中具有广泛的应用。它广泛用于研究嘌呤能信号通路,特别是涉及 P2Y1 受体的那些。 在生物学和医学中,它用于研究 P2Y1 受体在各种生理和病理过程中的作用,包括血栓形成、炎症和癌症 .
在化学领域,MRS 2179 四钠盐用作开发新型 P2Y1 受体拮抗剂的参考化合物。 其高特异性和亲和力使其成为受体结合研究和药物发现的有价值工具 .
相似化合物的比较
MRS 2179 四钠盐以其对 P2Y1 受体的高特异性和亲和力而独一无二。类似的化合物包括其他 P2Y1 受体拮抗剂,如 MRS 2500 和 MRS 2365。 由于其经过充分表征的药理学特性和在科学研究中的广泛应用,MRS 2179 四钠盐通常是首选 .
类似化合物列表:- MRS 2500
- MRS 2365
- 2'-脱氧-N6-甲基腺苷 3',5'-二磷酸
属性
IUPAC Name |
tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O9P2.4Na/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,8-;;;;/m0..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPQPYQWGFCKEY-IDAKGYGSSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3C[C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5Na4O9P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
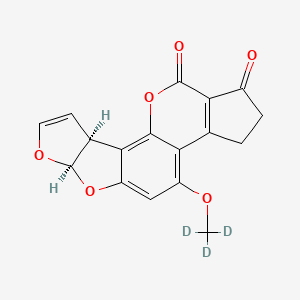
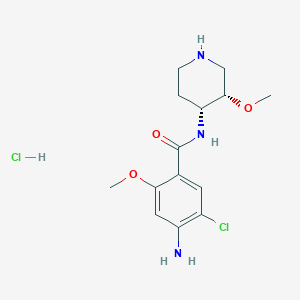
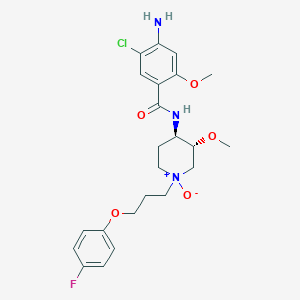
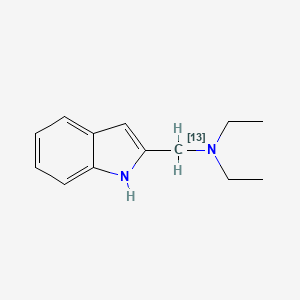

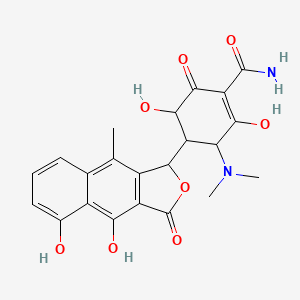
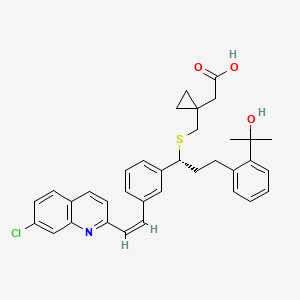
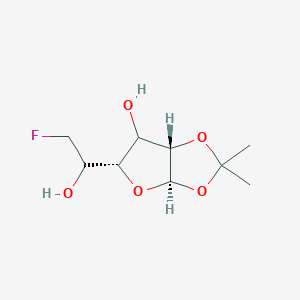
![6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid](/img/structure/B1141234.png)


![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)
